molecular formula C15H7N3O2S B8041471 2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione

2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione

Cat. No.: B8041471
M. Wt: 293.3 g/mol
InChI Key: RZCQDPGGTGZEJD-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione is a heterocyclic compound that combines the structural motifs of pyridine, thiazole, and quinoline. These moieties are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione typically involves the annulation of a thiazole ring to a quinoline scaffold. One common method involves the cyclization of appropriate thiazole and quinoline precursors under acidic or basic conditions. For instance, the reaction of a 2-aminothiazole derivative with a quinoline-4,9-dione precursor in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine, thiazole, or quinoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the heterocyclic rings.

Scientific Research Applications

2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione is unique due to its specific combination of pyridine, thiazole, and quinoline rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2-pyridin-4-yl-[1,3]thiazolo[4,5-g]quinoline-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3O2S/c19-12-9-2-1-5-17-10(9)13(20)14-11(12)18-15(21-14)8-3-6-16-7-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCQDPGGTGZEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C2=O)N=C(S3)C4=CC=NC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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